Cbz Protection Enables Hydrogenolytic Deprotection Without Affecting Base-Labile Acetate Groups
Tri-GalNAc(OAc)3 Cbz incorporates a Cbz protecting group on the central amine scaffold that is cleaved via hydrogenolysis (H₂, Pd/C), while the acetyl protecting groups on the GalNAc hydroxyls remain intact under these conditions. This orthogonality contrasts with alternative amine protecting groups (e.g., Fmoc, which requires basic conditions that would prematurely cleave acetates) and with fully deprotected tri-GalNAc ligands (e.g., L96 triantennary GalNAc cluster) that lack synthetic handles for controlled conjugation . The Cbz strategy enables a two-step sequential deprotection workflow: Cbz removal to expose the amine for payload conjugation, followed by acetate hydrolysis to regenerate ASGPR-binding-competent hydroxyls.
| Evidence Dimension | Amine protecting group cleavage conditions |
|---|---|
| Target Compound Data | Cbz: hydrogenolysis (H₂, Pd/C, neutral conditions) |
| Comparator Or Baseline | Fmoc: base-labile (piperidine, ~20% v/v); Boc: acid-labile (TFA) |
| Quantified Difference | Cbz cleavage occurs under neutral reducing conditions that do not affect base-sensitive acetate esters |
| Conditions | Standard peptide/glycoconjugate synthesis conditions |
Why This Matters
The orthogonal protection scheme prevents premature acetate loss during amine deprotection, preserving the sugar hydroxyl protection required for subsequent conjugation steps and avoiding unwanted side reactions that reduce final conjugate yield and purity.
